- Preparation of antibacterial, and antimycoplasmal compounds related to mupirocin, World Intellectual Property Organization, , ,
Cas no 95453-59-1 (2-methoxy-1,3-thiazole-5-carbaldehyde)
2-methoxy-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxythiazole-5-carbaldehyde
- 2-Methoxy-1,3-thiazole-5-carbaldehyde
- 5-Thiazolecarboxaldehyde,2-methoxy-
- 5-Thiazolecarboxaldehyde, 2-methoxy- (9CI)
- 5-THIAZOLECARBOXALDEHYDE, 2-METHOXY-
- AB50989
- AB0027856
- ST24028078
- AM20120377
- W9748
- 2-Methoxy-5-thiazolecarboxaldehyde (ACI)
- SCHEMBL4892445
- EN300-218534
- J-509890
- MFCD09693732
- 95453-59-1
- ALBB-015271
- DTXSID80586175
- AKOS000320671
- DS-11161
- Z1198220900
- DB-080289
- 2-methoxy-1,3-thiazole-5-carbaldehyde
-
- MDL: MFCD09693732
- Inchi: 1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3
- InChI Key: XTXZVLUCJBYWFC-UHFFFAOYSA-N
- SMILES: O=CC1=CN=C(OC)S1
Computed Properties
- Exact Mass: 143.00400
- Monoisotopic Mass: 143.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4
- XLogP3: 1.1
Experimental Properties
- Density: 1.328
- Boiling Point: 240.004°C at 760 mmHg
- Flash Point: 98.951°C
- Refractive Index: 1.586
- PSA: 67.43000
- LogP: 0.96420
2-methoxy-1,3-thiazole-5-carbaldehyde Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Inert atmosphere,2-8°C
2-methoxy-1,3-thiazole-5-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-methoxy-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076993-250mg |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 250mg |
£106.00 | 2022-03-01 | |
| Fluorochem | 076993-1g |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 1g |
£262.00 | 2022-03-01 | |
| Fluorochem | 076993-5g |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 5g |
£784.00 | 2022-03-01 | |
| Ambeed | A196112-100mg |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 100mg |
$66.0 | 2025-04-14 | |
| Ambeed | A196112-250mg |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 250mg |
$147.0 | 2025-04-14 | |
| Ambeed | A196112-1g |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 1g |
$366.0 | 2025-04-14 | |
| Ambeed | A196112-5g |
2-Methoxythiazole-5-carbaldehyde |
95453-59-1 | 95% | 5g |
$1098.0 | 2025-04-14 | |
| TRC | M055935-100mg |
2-Methoxy-1,3-thiazole-5-carbaldehyde |
95453-59-1 | 100mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M055935-250mg |
2-Methoxy-1,3-thiazole-5-carbaldehyde |
95453-59-1 | 250mg |
$ 565.00 | 2022-06-04 | ||
| TRC | M055935-500mg |
2-Methoxy-1,3-thiazole-5-carbaldehyde |
95453-59-1 | 500mg |
$ 900.00 | 2022-06-04 |
2-methoxy-1,3-thiazole-5-carbaldehyde Production Method
Production Method 1
Production Method 2
- Preparation of thiazole carboxamide compounds and use thereof for the treatment of mycobacterial infections, World Intellectual Property Organization, , ,
Production Method 3
1.2 -20 °C → rt
1.3 Reagents: Citric acid Solvents: Water
- Preparation of imidazobenzazepinones as β2 adrenoceptor agonists for use as livestock feed additives and as drugs., United States, , ,
2-methoxy-1,3-thiazole-5-carbaldehyde Raw materials
2-methoxy-1,3-thiazole-5-carbaldehyde Preparation Products
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2-methoxy-1,3-thiazole-5-carbaldehyde Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-methoxy-1,3-thiazole-5-carbaldehyde
2-Methoxy-1,3-Thiazole-5-Carbaldehyde (CAS No. 95453-59-1): A Comprehensive Overview
2-Methoxy-1,3-thiazole-5-carbaldehyde, also known by its CAS registry number CAS No. 95453-59-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a methoxy group (-OCH₃) and an aldehyde group (-CHO) in its structure imparts unique chemical properties, making it a valuable molecule for various applications.
The molecular structure of 2-methoxy-1,3-thiazole-5-carbaldehyde consists of a thiazole ring with substituents at positions 2 and 5. The methoxy group at position 2 introduces electron-donating effects, while the aldehyde group at position 5 provides reactivity for further chemical modifications. This combination makes the compound versatile in synthetic chemistry, enabling the formation of diverse derivatives with potential biological and industrial applications.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. For instance, research has shown that certain thiazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The aldehyde functionality in 2-methoxy-1,3-thiazole-5-carbaldehyde can serve as a reactive site for conjugation with other biomolecules, potentially enhancing its bioavailability and therapeutic efficacy.
In terms of synthesis, 2-methoxy-1,3-thiazole-5-carbaldehyde can be prepared through various routes, including condensation reactions and cyclization processes. One common method involves the reaction of an appropriate thioamide with an aldehyde or ketone derivative under acidic or basic conditions. The methoxy group can be introduced via nucleophilic substitution or coupling reactions, depending on the starting materials used.
The physical properties of CAS No. 95453-59-1 include a melting point of approximately 180°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and organic solvents is moderate, which facilitates its handling in laboratory settings. The compound is stable under normal storage conditions but may degrade upon prolonged exposure to light or oxidizing agents.
2-Methoxy-1,3-thiazole-5-carbaldehyde has found applications in several areas beyond traditional organic synthesis. For example, it has been used as a building block in the construction of bioactive molecules with potential pharmacological activities. Additionally, its ability to form coordination complexes with metal ions has made it a candidate for use in catalysis and materials science.
In recent years, there has been growing interest in exploring the electrochemical properties of thiazole derivatives like CAS No. 95453-59-1. Studies have demonstrated that these compounds can act as efficient electron transfer mediators in electrochemical cells, opening up possibilities for their use in energy storage devices such as batteries and supercapacitors.
The biocompatibility of 2-methoxy-1,3-thiazole-5-carbaldehyde has also been investigated in preclinical models. Results indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further exploration in drug development programs.
In conclusion, CAS No. 95453-59-1 (2-methoxy-1,3-thiazole-5-carbaldehyde) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents.
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